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Compound of Interest

Compound Name: 6-Bromoindole

Cat. No.: B116670 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 6-
bromoindole, a crucial heterocyclic compound in medicinal chemistry and materials science.

The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics, offering a foundational dataset for its identification,

characterization, and utilization in research and development.

Core Spectroscopic Data
The spectroscopic data for 6-bromoindole is summarized below, providing a quantitative

snapshot of its molecular signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 6-Bromoindole
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.14 br s - N-H

7.53 s - H-7

7.49 d 8.4 H-4

7.21 dd 8.4, 1.7 H-5

7.17-7.15 m - H-2

6.53-6.51 m - H-3

Solvent: CDCl₃, Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data for 6-Bromoindole

Chemical Shift (δ) ppm Assignment

135.5 C-7a

125.1 C-3a

124.6 C-2

122.9 C-5

121.2 C-4

115.3 C-6

112.4 C-7

102.5 C-3

Solvent: CDCl₃

Infrared (IR) Spectroscopy
While a specific experimental peak list for 6-bromoindole is not readily available in the public

domain, the expected characteristic absorption bands based on its functional groups are
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presented below.

Table 3: Characteristic IR Absorption Bands for 6-Bromoindole

Wavenumber (cm⁻¹) Vibration Functional Group

3400-3300 N-H Stretch Indole N-H

3100-3000 C-H Stretch Aromatic C-H

1620-1580 C=C Stretch Aromatic C=C

1470-1440 C=C Stretch Aromatic C=C

800-700 C-H Bending Aromatic C-H out-of-plane

700-500 C-Br Stretch Aryl bromide

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 6-Bromoindole

m/z Relative Intensity Assignment

197 High [M+2]⁺ (due to ⁸¹Br isotope)

195 High [M]⁺ (due to ⁷⁹Br isotope)

116 Moderate [M-Br]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for 6-
bromoindole, adapted from standard practices for organic compounds.

NMR Spectroscopy Protocol
Sample Preparation:
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Accurately weigh 5-10 mg of 6-bromoindole.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer: 500 MHz NMR Spectrometer

Pulse Sequence: Standard single-pulse sequence

Acquisition Time: 2-3 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 16-64 (signal averaging)

Temperature: 298 K

Instrument Parameters (¹³C NMR):

Spectrometer: 125 MHz NMR Spectrometer

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024-4096 (or more, depending on concentration)

Temperature: 298 K

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.
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Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for

¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Analyze peak multiplicities and coupling constants.

IR Spectroscopy Protocol (ATR-FTIR)
Sample Preparation:

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of solid 6-bromoindole onto the center of the ATR crystal.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to sample analysis.

Data Acquisition and Processing:

Apply pressure to the sample using the ATR pressure arm to ensure good contact with the

crystal.

Collect the sample spectrum.

The software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b116670?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identify and label the significant absorption bands.

Mass Spectrometry Protocol (GC-MS with Electron
Ionization)

Sample Preparation:

Prepare a dilute solution of 6-bromoindole in a volatile organic solvent such as

dichloromethane or ethyl acetate (e.g., 1 mg/mL).

Gas Chromatography (GC) Parameters:

GC System: Gas chromatograph coupled to a mass spectrometer.

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm

i.d., 0.25 µm film thickness).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Injection Volume: 1 µL.

Injector Temperature: 250-280 °C.

Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for

1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C, and

hold for several minutes.

Mass Spectrometry (MS) Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Ion Trap.

Scan Range: m/z 40-400.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b116670?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis:

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to 6-
bromoindole.

Extract the mass spectrum for that peak.

Identify the molecular ion peak ([M]⁺) and the [M+2]⁺ isotopic peak, which is characteristic

of a bromine-containing compound.

Analyze the fragmentation pattern to confirm the structure.

Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound such as 6-bromoindole.
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Caption: General workflow for the spectroscopic analysis of 6-bromoindole.
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To cite this document: BenchChem. [Spectroscopic Profile of 6-Bromoindole: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b116670#6-bromoindole-spectroscopic-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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